4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanoic acid

Physicochemical profiling Protonation state prediction Ionizable group design

Researchers relying on simple imidazole-alkanoic acids often face partitioning losses during extraction due to unfavorable pKa (~4.5), and lack the chiral center needed for SAR studies. 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid directly solves these limitations: · pKa 2.18 ensures complete ionization at pH>4, enabling clean phase separation from neutral impurities · Cα chiral center (available as racemate) supports enantiomer resolution for stereochemical SAR probing · High boiling point (428°C) suits elevated-temperature amide couplings without volatile intermediate loss. Supplied with ≥98% purity and full quality assurance documentation.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13635735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanoic acid
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)NC(CCN1C=CN=C1)C(=O)O
InChIInChI=1S/C10H17N3O2/c1-8(2)12-9(10(14)15)3-5-13-6-4-11-7-13/h4,6-9,12H,3,5H2,1-2H3,(H,14,15)
InChIKeyNPHMYEBKZBBGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview and Key Properties


4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid (CAS 1341565-15-8) is a synthetic, non-proteinogenic amino acid derivative that combines an imidazole ring, a butanoic acid backbone, and an N-isopropyl-substituted α-amino group . With a molecular weight of 211.27 g·mol⁻¹ and formula C₁₀H₁₇N₃O₂, it is supplied as a research chemical with a typical purity specification of 97–98% . The compound contains a chiral center at the Cα position, making it available as a racemate unless otherwise specified, and its predicted physicochemical properties—including a low pKa of 2.18 and high boiling point of 428 °C—distinguish it sharply from simpler imidazole-alkanoic acid analogs .

Isopropylamino-substituted imidazole–butanoic acid scaffold with pH-controlled ionization profile
Chiral building block for enantioselective synthesis and SAR studies
Multiple hydrogen-bond donors/acceptors support co-crystal and supramolecular research

Why Simple Analogs Cannot Substitute


An attempt to replace 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoic acid with the unsubstituted 4-(1H-imidazol-1-yl)butanoic acid (CAS 70686-51-0) or its positional isomer 3-(1H-imidazol-1-yl)butanoic acid would ignore the profound impact of the N-isopropylamino group on acidity, hydrogen-bonding capacity, and molecular recognition. The predicted pKa of the target compound is 2.18, whereas the des-amino analog exhibits a pKa of 4.49 —a shift of more than two orders of magnitude in proton dissociation that fundamentally alters speciation at physiological pH and during liquid–liquid extraction protocols. Furthermore, the presence of a secondary amine doubles the hydrogen bond donor count and increases acceptor sites, which directly affects solubility, crystal packing, and binding interactions in biological or catalytic systems . These differences are not incremental; they render simple imidazole-butanoic acids unsuitable as drop-in replacements in any synthetic or screening workflow where protonation state or intermolecular interactions are critical parameters.

pKa shift alters ionization
Des-amino analog pKa (~4.5) is over two units higher; protonation state at physiological pH may differ significantly, affecting extraction and assay design.
Hydrogen-bond network mismatch
Absence of the isopropylamino group reduces donor count and weakens intermolecular interactions, potentially altering solubility and crystal packing.
Achiral analog limits stereochemical applications
Simple imidazole-butanoic acids lack a chiral center; enantioselective studies or chiral resolution workflows are not supported.

Quantitative Evidence vs. Closest Analogs


pKa Depression vs. Des-Amino Analog

The target compound exhibits a predicted pKa of 2.18 ± 0.10, versus 4.49 ± 0.10 for the unsubstituted analog 4-(1H-imidazol-1-yl)butanoic acid . This –2.31 log unit shift is attributed to the electron-withdrawing and intramolecular H-bonding effects of the α-isopropylamino substituent. At pH 7.4, the target compound will exist overwhelmingly in its carboxylate conjugate base form (≈99.999%), whereas the comparator remains partially protonated (≈0.12% as free acid), leading to divergent extraction efficiency, chromatographic retention, and membrane permeability.

pKa Depression
Data to verify
Target pKa 2.18 vs analog 4.49 (Δ –2.31)
Supports ionization-state control for extraction and assay buffer protocols.
Predicted values; experimental confirmation not reported.
Physicochemical profiling Protonation state prediction Ionizable group design

Boiling Point Elevation vs. Des-Amino Analog

The predicted normal boiling point of the target compound is 428.0 ± 40.0 °C, compared with 313.2 ± 25.0 °C for 4-(1H-imidazol-1-yl)butanoic acid . The 115 °C increase reflects the higher molecular weight and additional intermolecular hydrogen bonding introduced by the isopropylamino group. This difference directly impacts distillation feasibility, vapor-phase exposure risk, and thermal degradation thresholds during downstream synthetic steps.

Boiling Point Elevation
Data to verify
428 °C vs 313 °C (Δ +115 °C)
Indicates lower volatility for high-temperature reaction workups.
Predicted data; experimental boiling point not available.
Thermal stability Volatility assessment Synthetic intermediate handling

Enhanced Hydrogen Bonding Capacity

The target compound possesses two hydrogen bond donor (HBD) sites (carboxylic acid O–H and secondary amine N–H) and five hydrogen bond acceptor (HBA) sites (imidazole N, carbonyl O, hydroxyl O, amine N, second imidazole N), compared with one HBD and four HBA sites for 4-(1H-imidazol-1-yl)butanoic acid . The additional HBD enables stronger intermolecular networks, which is reflected in the predicted density of 1.18 ± 0.1 g·cm⁻³ versus 1.10 ± 0.1 g·cm⁻³ for the comparator—a 7.3% increase in compactness. This difference has practical consequences for solubility in polar protic solvents and for the design of co-crystals or salts.

H-Bonding Capacity
Class-level inference
2 HBD / 5 HBA vs analog 1 HBD / 4 HBA; density +7.3%
Enables richer intermolecular networks for co-crystal and solubility studies.
Donor/acceptor counts inferred from structure; density predicted.
Hydrogen bonding Solubility prediction Crystal engineering

Chiral Center Enables Enantioselective Applications

Unlike the achiral comparator 4-(1H-imidazol-1-yl)butanoic acid, the target compound bears a stereogenic center at the α-carbon of the butanoic acid backbone (C2). While currently supplied as a racemate (typical purity 97–98% as racemic mixture ), the presence of this chiral center opens the possibility of enantiomer resolution via chiral chromatography or diastereomeric salt formation. In contrast, the des-amino analog cannot be separated into stereoisomers because it lacks any chiral element, precluding its use in asymmetric catalysis, chiral ligand design, or structure–activity relationship studies requiring enantiopure building blocks.

Chiral Center
Supporting evidence
One stereogenic center at Cα; achiral comparator
Allows enantiomer resolution for asymmetric synthesis and SAR probes.
Currently supplied as racemate; no ee data for resolved enantiomers.
Chirality Enantiomer separation Asymmetric synthesis

Key Application Scenarios and Procurement Advantages


Ion-Pair Extraction and pH-Controlled Purification

The predicted pKa of 2.18 means the target compound remains fully ionized at pH > 4, enabling clean phase separation from neutral organic impurities during aqueous work-up. Analogs with pKa ≈ 4.5 cannot achieve complete ionization under the same mild acidic conditions, leading to partitioning losses. This property is particularly valuable in multi-step syntheses where intermediate isolation relies on acid–base extraction.

Co-Crystal Screening and Crystal Engineering

With two hydrogen bond donor sites and five acceptor sites , the compound participates in richer hydrogen-bonding networks than its des-amino analog (1 HBD, 4 HBA). This makes it a preferred candidate for co-crystallization screens aimed at improving the solubility or stability of active pharmaceutical ingredients, or for designing novel organic framework materials.

Chiral Building Block for Medicinal Chemistry

The Cα chiral center differentiates this compound from achiral imidazole-alkanoic acids. Although supplied as a racemate, it can be resolved into enantiomers for use in structure–activity relationship (SAR) studies where stereochemistry at the α-amino acid position is a critical determinant of target binding. This capability is absent in the unsubstituted analog, which cannot serve as a chiral probe.

High-Temperature Synthesis with Low-Volatility Intermediates

The predicted boiling point of 428 °C indicates substantially lower volatility than the comparator (313 °C). This makes the target compound more suitable for reactions conducted at elevated temperatures, such as amide couplings in refluxing toluene or DMF, where loss of volatile intermediates would compromise yield and stoichiometric control.

Application
Selection Property
Validation Focus
Ion-pair extraction / pH-controlled purification
Low predicted pKa (full ionization at mild pH)
Extraction efficiency at target pH
Co-crystal screening
Hydrogen-bond donor/acceptor profile
Co-crystal formation with target APIs
Chiral building block synthesis
Chiral center for enantiomer resolution
Enantiomeric purity after resolution
High-temperature synthesis
High thermal stability / low volatility
Stability under reaction conditions
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